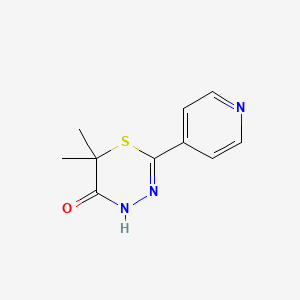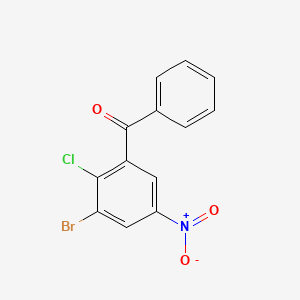
N-(Benzenecarbothioyl)-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzenecarbothioyl)-N-propylbenzamide is an organic compound that belongs to the class of thioamides It is characterized by the presence of a benzenecarbothioyl group attached to a propylbenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenecarbothioyl)-N-propylbenzamide typically involves the reaction of benzenecarbothioyl chloride with N-propylbenzamide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioamide group. The general reaction scheme is as follows:
Preparation of Benzenecarbothioyl Chloride: Benzenecarbothioyl chloride can be synthesized by reacting benzoyl chloride with hydrogen sulfide in the presence of a catalyst.
Reaction with N-Propylbenzamide: The benzenecarbothioyl chloride is then reacted with N-propylbenzamide in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reagents. The reaction conditions are optimized to maximize yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Benzenecarbothioyl)-N-propylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzenecarbothioyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Benzenecarbothioyl)-N-propylbenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thioamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(Benzenecarbothioyl)-N-propylbenzamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Benzenecarbothioyl)-N-methylbenzamide
- N-(Benzenecarbothioyl)-N-ethylbenzamide
- N-(Benzenecarbothioyl)-N-butylbenzamide
Uniqueness
N-(Benzenecarbothioyl)-N-propylbenzamide is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
89873-90-5 |
|---|---|
Formule moléculaire |
C17H17NOS |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-(benzenecarbonothioyl)-N-propylbenzamide |
InChI |
InChI=1S/C17H17NOS/c1-2-13-18(16(19)14-9-5-3-6-10-14)17(20)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
Clé InChI |
WZRODQDZMJXDCG-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C(=O)C1=CC=CC=C1)C(=S)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14377531.png)
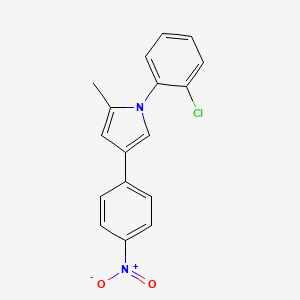

![3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid](/img/structure/B14377541.png)
![2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B14377547.png)

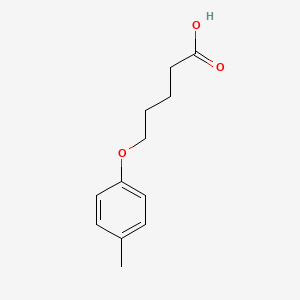
![Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate](/img/structure/B14377555.png)
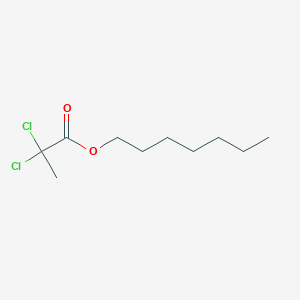
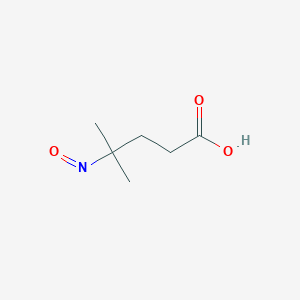
![2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B14377568.png)
